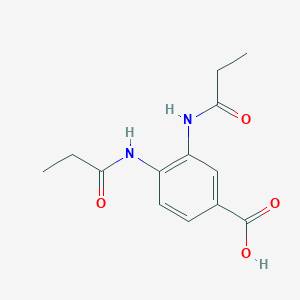![molecular formula C26H18N2O2 B11681586 N-[3-(1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B11681586.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide is a complex organic compound that features a benzoxazole ring attached to a biphenyl structure
Méthodes De Préparation
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole ring, followed by its attachment to a biphenyl carboxamide moiety. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
N-[3-(1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at the benzoxazole ring or the biphenyl moiety, often using halogenating agents or nucleophiles under specific conditions
Applications De Recherche Scientifique
N-[3-(1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or pathways involved in disease progression.
Industry: It is utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components
Mécanisme D'action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions. The pathways involved can vary depending on the specific application, but common targets include kinases and other regulatory proteins .
Comparaison Avec Des Composés Similaires
N-[3-(1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide can be compared with similar compounds such as:
3-(1,3-benzothiazol-2-yl)phenyl derivatives: These compounds share a similar core structure but with a benzothiazole ring instead of a benzoxazole ring.
N-1,3-benzoxazol-2yl benzene sulfonamides: These compounds have a sulfonamide group attached to the benzoxazole ring, which can alter their solubility and interaction with biological targets.
N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides: These compounds feature a thiazolidinone ring, providing unique properties and applications in medicinal chemistry.
This compound stands out due to its specific structural features and the versatility of its applications across different scientific domains.
Propriétés
Formule moléculaire |
C26H18N2O2 |
|---|---|
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C26H18N2O2/c29-25(20-15-13-19(14-16-20)18-7-2-1-3-8-18)27-22-10-6-9-21(17-22)26-28-23-11-4-5-12-24(23)30-26/h1-17H,(H,27,29) |
Clé InChI |
AKBZLTWPZQKGLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(5-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B11681503.png)


![3,4-Dimethoxy-N-{3-oxo-3H-benzo[F]chromen-2-YL}benzamide](/img/structure/B11681519.png)
![5-bromo-N-[4-(4-phenylquinazolin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11681521.png)

![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11681539.png)
![2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B11681542.png)
![3-Tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-chlorobenzoate](/img/structure/B11681546.png)
![2-oxo-N-[4-(pentyloxy)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11681548.png)
![N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11681554.png)

![N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11681574.png)
![2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-[(E)-(2-chlorophenyl)diazenyl]phenol](/img/structure/B11681594.png)
